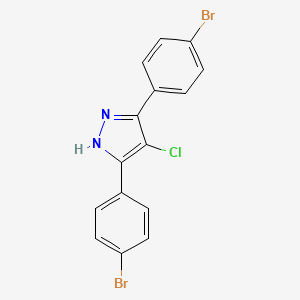

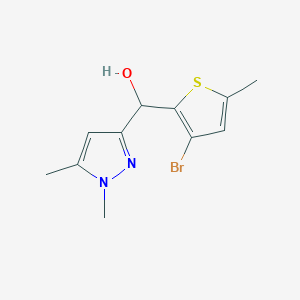

![molecular formula C15H11N3O2 B2372718 benzofuran-2-yl(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone CAS No. 1448121-69-4](/img/structure/B2372718.png)

benzofuran-2-yl(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzofuran-2-yl(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

科学的研究の応用

Synthesis and Antimicrobial Activity

The compound benzofuran-2-yl(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone, as part of a broader class of benzofuran derivatives, has been the subject of various synthetic and biological studies due to its potent biological activities. Researchers have synthesized a variety of benzofuran derivatives, including those with antimicrobial properties, showing significant potential in combating microbial infections. For instance, a study reported the synthesis of novel benzofuran derivatives with substantial antimicrobial activities against various bacterial and fungal strains, suggesting these compounds could serve as promising leads for the development of new antimicrobials (Jiang et al., 2011).

Anticancer and Antiproliferative Effects

Benzofuran derivatives have also demonstrated promising anticancer and antiproliferative effects. For example, a series of benzofuran-2-yl(4,5-dihyro-3,5-substituted diphenylpyrazol-1-yl) methanones were synthesized and tested for their antiproliferative activity and ability to reverse multidrug resistance in cancer cells. Certain compounds within this series exhibited significant antiproliferative activity and multidrug resistance reversal effects, highlighting their potential in cancer therapy (Parekh et al., 2011).

Antioxidant Activity

Benzofuran derivatives containing barbitone and thiobarbitone moieties have been synthesized and evaluated for their antioxidant activity. Some of these compounds demonstrated promising free radical scavenging activity, suggesting their potential application in the prevention and treatment of diseases caused by oxidative stress (Kenchappa et al., 2013).

Inhibition of Enzymes and Biological Targets

Benzofuran-2-yl derivatives have been explored for their ability to inhibit specific enzymes and biological targets, contributing to their therapeutic potential. For instance, a study synthesized benzofuran- and furan-2-yl-(phenyl)-3-pyridylmethanols and evaluated their ability to inhibit P450 aromatase, an enzyme involved in the biosynthesis of estrogens. Some derivatives showed good to moderate inhibitory activity, indicating their potential use in treating diseases related to estrogen biosynthesis (Saberi et al., 2005).

作用機序

Target of Action

Similar pyrimidine derivatives have been known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Mode of Action

It’s known that pyrimidines can inhibit the expression and activities of certain vital inflammatory mediators namely prostaglandin e 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .

Biochemical Pathways

It’s known that pyrimidines can affect a variety of biochemical pathways due to their inhibitory response against the expression and activities of certain vital inflammatory mediators .

Pharmacokinetics

Benzofuran derivatives are known to have improved bioavailability, which allows for once-daily dosing .

Result of Action

It’s known that pyrimidines can exhibit potent anti-inflammatory effects .

Action Environment

It’s known that benzofuran derivatives are suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .

特性

IUPAC Name |

1-benzofuran-2-yl(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O2/c19-15(14-5-10-3-1-2-4-13(10)20-14)18-7-11-6-16-9-17-12(11)8-18/h1-6,9H,7-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWGMAQZJGOAGKV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CN=CN=C2CN1C(=O)C3=CC4=CC=CC=C4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-(3-(4-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2372638.png)

![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(3-phenylpropanamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2372642.png)

![2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B2372647.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-cyanobenzamide](/img/structure/B2372648.png)

![1-(4-chlorophenyl)-N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2372650.png)

![2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2372655.png)